

Cross-Reactivity of JXL069 with Other Transporters: A Comparative Guide

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Compound of Interest		
Compound Name:	JXL069	
Cat. No.:	B15574009	Get Quote

Absence of Public Data for JXL069

As of this publication, there is no publicly available data on the cross-reactivity of **JXL069** with other transporters. **JXL069** is primarily identified as a mitochondrial pyruvate carrier (MPC) inhibitor. Comprehensive screening against a panel of other transporters is a crucial step in drug development to identify potential off-target effects and drug-drug interactions, but these studies for **JXL069** have not been published in the peer-reviewed literature.

The Importance of Transporter Cross-Reactivity Studies

Drug transporters are membrane proteins that control the passage of substances into and out of cells.[1][2] They play a critical role in the absorption, distribution, metabolism, and excretion (ADME) of drugs.[2][3] Unintended interactions with these transporters can lead to altered drug efficacy, adverse drug reactions, or harmful drug-drug interactions (DDIs).[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on conducting in vitro and clinical studies to evaluate these potential interactions. Therefore, assessing the cross-reactivity of a drug candidate against a panel of clinically relevant transporters is a standard and vital part of the preclinical safety evaluation.

Hypothetical Cross-Reactivity Data for JXL069







To illustrate how such data is typically presented, the following table provides a hypothetical summary of **JXL069**'s cross-reactivity profile against a selection of key transporters. Note: This data is for illustrative purposes only and is not based on actual experimental results.



Transporter	Substrate/In hibitor	Test System	Endpoint	Result (IC50/Ki)	Percent Inhibition at 10 µM
Efflux Transporters (ABC Superfamily)					
P-gp (MDR1/ABCB 1)	Digoxin	Caco-2 cells	Bidirectional Transport	> 50 μM	< 10%
BCRP (ABCG2)	Prazosin	HEK293- BCRP cells	Vesicular Transport	> 50 μM	< 5%
BSEP (ABCB11)	Taurocholate	Membrane Vesicles	Vesicular Transport	> 50 μM	< 15%
MRP2 (ABCC2)	Estradiol- 17β- glucuronide	Membrane Vesicles	Vesicular Transport	25 μΜ	45%
Uptake Transporters (SLC Superfamily)					
OATP1B1 (SLCO1B1)	Estradiol- 17β- glucuronide	HEK293- OATP1B1 cells	Uptake Assay	> 50 μM	< 20%
OATP1B3 (SLCO1B3)	Cholecystoki nin-8	HEK293- OATP1B3 cells	Uptake Assay	> 50 μM	< 10%
OAT1 (SLC22A6)	Para- aminohippura te	CHO-OAT1 cells	Uptake Assay	15 μΜ	60%
OAT3 (SLC22A8)	Estrone-3- sulfate	CHO-OAT3 cells	Uptake Assay	> 50 μM	< 25%



OCT2 (SLC22A2)	Metformin	HEK293- OCT2 cells	Uptake Assay	> 50 μM	< 5%
MATE1 (SLC47A1)	Metformin	HEK293- MATE1 cells	Vesicular Transport	30 μΜ	40%

Experimental Protocols

The following are generalized protocols for common in vitro assays used to assess transporter cross-reactivity.

Cell-Based Substrate Uptake Assays

This method is commonly used to investigate interactions with Solute Carrier (SLC) uptake transporters.

Objective: To determine if a test compound inhibits the uptake of a known probe substrate into cells overexpressing a specific transporter.

Methodology:

- Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) overexpressing the transporter of interest (e.g., OAT1, OCT2) are cultured in appropriate media.
- Assay Initiation: Cells are seeded in multi-well plates. On the day of the experiment, the cells are washed with a pre-warmed buffer.
- Inhibition Assessment: Cells are pre-incubated with various concentrations of the test compound (JXL069) or a known inhibitor (positive control) for a defined period.
- Substrate Addition: A radiolabeled or fluorescently tagged probe substrate for the specific transporter is added to initiate the uptake reaction.
- Termination of Uptake: After a specified incubation time, the uptake is stopped by rapidly washing the cells with ice-cold buffer.
- Quantification: The cells are lysed, and the amount of substrate taken up is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.



 Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of substrate uptake) is determined by non-linear regression analysis.

Vesicular Transport Assays

This assay is suitable for studying ATP-Binding Cassette (ABC) efflux transporters like P-gp and BCRP.

Objective: To measure the ability of a test compound to inhibit the transport of a known substrate into membrane vesicles containing the transporter.

Methodology:

- Vesicle Preparation: Membrane vesicles are prepared from cells overexpressing the transporter of interest. These vesicles have an inside-out orientation.
- Reaction Mixture: The vesicles are incubated with a reaction mixture containing a known transporter substrate and the test compound (JXL069) at various concentrations.
- Initiation of Transport: The transport process is initiated by the addition of ATP. A parallel experiment without ATP is run to measure passive diffusion.
- Termination of Transport: The reaction is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane, which traps the vesicles.
- Quantification: The amount of substrate transported into the vesicles is quantified by measuring the radioactivity or fluorescence of the filter.
- Data Analysis: ATP-dependent transport is calculated by subtracting the values from the non-ATP-dependent transport. The percentage of inhibition by the test compound is then determined, and an IC50 value is calculated.

Bidirectional Transport Assay (Transwell Assay)

This assay is used to assess the interaction of a compound with efflux transporters such as P-gp in polarized cell monolayers (e.g., Caco-2 or MDCKII cells).



Objective: To determine if a test compound is a substrate or inhibitor of an efflux transporter by measuring its transport across a cell monolayer in both directions.

Methodology:

- Cell Culture: Polarized cells are grown on semi-permeable filter supports in Transwell plates
 until a confluent monolayer is formed, which is confirmed by measuring the transepithelial
 electrical resistance (TEER).
- Transport Measurement: The test compound is added to either the apical (A) or basolateral
 (B) chamber of the Transwell plate. Samples are taken from the opposite chamber at various time points.
- Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.
- Data Analysis: The apparent permeability (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is then calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter. To assess inhibition, the bidirectional transport of a known substrate is measured in the presence and absence of the test compound.

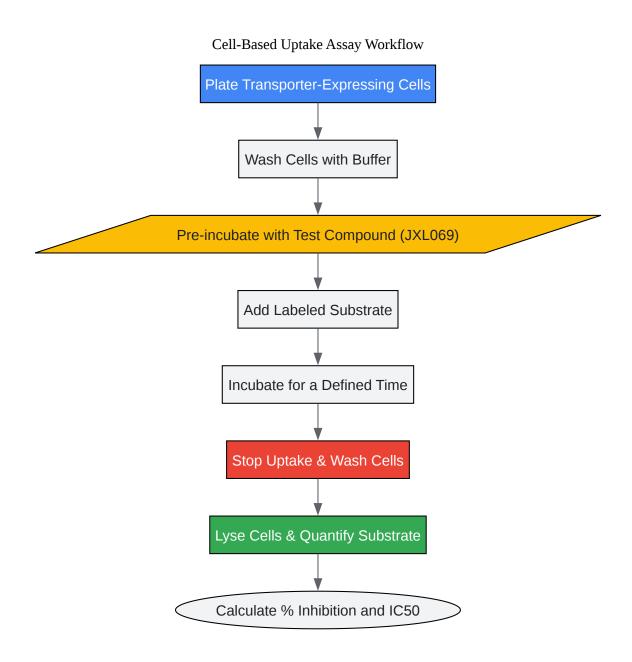
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of assessing transporter cross-reactivity.









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